2-(4-甲基苄基)琥珀酸

描述

科学研究应用

Biosynthesis and Metabolic Engineering

2-(4-Methylbenzyl)succinic acid can be derived from succinic acid, which is a key intermediate in the tricarboxylic acid (TCA) cycle. The biosynthesis of succinic acid has been a subject of interest due to its role as a platform chemical for producing high-value derivatives. Metabolic engineering strategies have been developed to optimize the production of succinic acid, which include redirecting carbon flux, balancing NADH/NAD+ ratios, and optimizing CO2 supplementation . These approaches could be adapted for the synthesis of 2-(4-Methylbenzyl)succinic acid.

Agricultural Applications

Research has explored the use of succinic acid derivatives in agriculture. For instance, succinic acid has been used to produce biodegradable polymers for agricultural films . By extension, 2-(4-Methylbenzyl)succinic acid could potentially be used to develop new materials or additives that enhance crop protection or soil health.

Green Solvent Development

The push for environmentally friendly solvents has led to the exploration of bio-based organic acids like succinic acid. Its derivatives, including 2-(4-Methylbenzyl)succinic acid, could serve as green solvents or components thereof, offering a sustainable alternative to traditional petrochemical solvents .

Pharmaceutical Industry

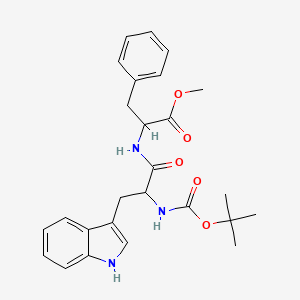

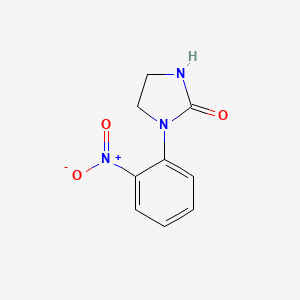

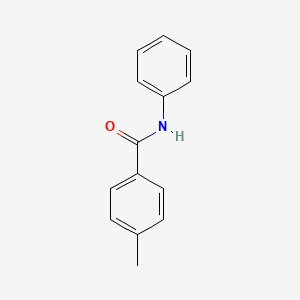

Succinic acid and its derivatives are used as intermediates in pharmaceuticals. The unique structure of 2-(4-Methylbenzyl)succinic acid could be valuable in the synthesis of novel compounds or as a building block for drug development .

Biodegradable Plastics

The production of biodegradable plastics is a significant application of succinic acid. Its derivatives, such as 2-(4-Methylbenzyl)succinic acid, could be utilized in the synthesis of polybutylene succinate (PBS), a biodegradable polyester, thus contributing to the development of sustainable materials .

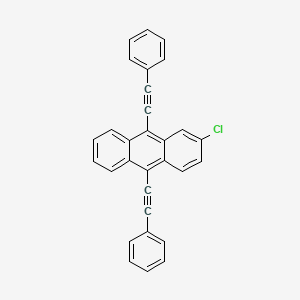

Chemical Conversion and Catalysis

Succinic acid derivatives are used in various chemical conversions. The structural properties of 2-(4-Methylbenzyl)succinic acid may make it suitable for use as a catalyst or reactant in the synthesis of industrial chemicals, potentially leading to more efficient processes or novel reaction pathways .

安全和危害

The safety data sheet for 4-Methylbenzyl alcohol, a related compound, suggests that it causes serious eye damage and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with eyes, skin, or clothing .

未来方向

作用机制

Target of Action

It is structurally related to succinic acid , which is an essential component of the Krebs or citric acid cycle . Succinic acid serves as an electron donor in the production of fumaric acid and FADH2 .

Mode of Action

Succinic acid, for instance, is involved in the Krebs cycle, where it donates electrons for the production of fumaric acid and FADH2 .

Biochemical Pathways

2-(4-Methylbenzyl)succinic acid likely affects the same biochemical pathways as succinic acid due to their structural similarity. Succinic acid is a key component of the Krebs cycle, a crucial biochemical pathway for energy production in cells . The Krebs cycle is responsible for the conversion of carbohydrates, proteins, and fats into carbon dioxide, water, and energy .

Pharmacokinetics

A study on the pharmacokinetics of succinic acid in mice found that after a 10 mg/kg intravenous dose, the clearance, volume of distribution, and terminal half-life of succinic acid were 45745 mL/h/kg, 5208 mL/kg, and 056 h, respectively . Oral succinic acid was absorbed and distributed quickly (bioavailability, 1.5%) at a dose of 100 mg/kg .

Result of Action

Succinic acid has been shown to be a good “natural” antibiotic because of its relative acidic or caustic nature . Succinate supplements have also been shown to help reduce the effects of hangovers by activating the degradation of acetaldehyde - a toxic byproduct of alcohol metabolism - into CO2 and H2O through aerobic metabolism .

属性

IUPAC Name |

2-[(4-methylphenyl)methyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8-2-4-9(5-3-8)6-10(12(15)16)7-11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRJMHNWUUTCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863743 | |

| Record name | 2-[(4-Methylphenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6315-21-5 | |

| Record name | 2-[(4-Methylphenyl)methyl]butanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6315-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6315-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-METHYLBENZYLSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YDT22B64Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

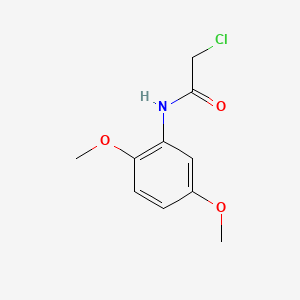

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine](/img/structure/B1595170.png)